Adomeglivant, (+/-)-

Description

Nomenclature and Chemical Classification in Academic Research

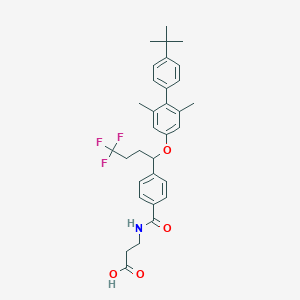

Adomeglivant (B560155) is known by its development code, LY2409021. medkoo.comnih.gov Chemically, it is classified as a biphenyl (B1667301) derivative and a β-alanine derivative. nih.govdrugbank.com The systematic IUPAC name for Adomeglivant is 3-[[4-[(1S)-1-[[4'-(1,1-dimethylethyl)-2,6-dimethyl[1,1'-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid. caymanchem.comnih.gov

Table 1: Chemical Identifiers for Adomeglivant

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1488363-78-5 | medchemexpress.comnih.gov |

| Molecular Formula | C₃₂H₃₆F₃NO₄ | nih.govdrugbank.com |

| Molecular Weight | 555.6 g/mol | nih.gov |

| InChIKey | FASLTMSUPQDLIB-MHZLTWQESA-N | caymanchem.commedkoo.com |

| SMILES | CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC@@HC3=CC=C(C=C3)C(=O)NCCC(=O)O | nih.gov |

Historical Context of Glucagon (B607659) Receptor Antagonist Research Leading to Adomeglivant

The discovery of glucagon, a hormone that raises blood glucose levels, dates back about a century when it was identified as a substance in pancreatic extracts that caused a transient hyperglycemia before the glucose-lowering effects of insulin (B600854) were observed. bioscientifica.commdpi.com This discovery laid the groundwork for the "bihormonal hypothesis" of diabetes, which posits that dysregulation of both insulin and glucagon contributes to the disease state. mdpi.com

The pursuit of glucagon receptor antagonists as a therapeutic strategy for type 2 diabetes has been ongoing for several decades. diabetesjournals.org The rationale is that by blocking the action of glucagon, which is often inappropriately elevated in individuals with type 2 diabetes, hepatic glucose production can be reduced, leading to lower blood glucose levels. diabetesjournals.orgnih.gov Various approaches have been explored, including antibodies, antisense oligonucleotides, and small-molecule antagonists. diabetesjournals.orgnih.gov Adomeglivant emerged from these efforts as a potent, selective, small-molecule glucagon receptor antagonist. ncats.ioglpbio.com

Significance of Adomeglivant in Metabolic Disease Research Models

Adomeglivant has proven to be a valuable tool in preclinical and clinical research models of metabolic diseases. mdpi.comnih.gov Its ability to selectively block the glucagon receptor allows researchers to investigate the specific roles of glucagon signaling in glucose homeostasis and the pathophysiology of diabetes. caymanchem.commdpi.com

In animal models of diabetes, glucagon receptor antagonists have been shown to reduce blood glucose and improve glucose tolerance. diabetesjournals.orgnih.gov For instance, in diabetic mouse models, RVT-1502, another glucagon receptor antagonist, reduced both acute glucagon-stimulated hyperglycemia and chronic hyperglycemia. diabetesjournals.org Studies with Adomeglivant in humanized mice demonstrated its capacity to block the rise in glucose levels following the administration of exogenous glucagon. researchgate.net

Research using Adomeglivant has also shed light on the broader metabolic effects of glucagon receptor antagonism. For example, studies have observed that treatment with glucagon receptor antagonists can lead to increases in liver fat and changes in lipid metabolism, highlighting the complex role of glucagon signaling beyond glucose control. mdpi.com In one study, Adomeglivant was used to investigate the interplay between glucagon and sodium-glucose cotransporter 2 (SGLT2) inhibitors, providing insights into the mechanisms of these different classes of glucose-lowering agents. nih.gov

Furthermore, research with Adomeglivant has contributed to the understanding of the developmental origins of health and disease (DOHaD), a concept that links environmental exposures during early development to the risk of chronic diseases later in life. nih.govnih.gov By studying the effects of modulating glucagon signaling, researchers can better understand the programming of metabolic pathways.

Table 2: Research Findings with Adomeglivant and other GCGR Antagonists

| Research Area | Finding | Model System | Source |

|---|---|---|---|

| Glucose Metabolism | Adomeglivant (LY2409021) significantly lowered HbA1c and fasting glucose levels in patients with type 2 diabetes. | Human clinical trials (Phase 2) | nih.gov |

| Glucagon Signaling | Adomeglivant is an allosteric antagonist of the glucagon receptor, inhibiting glucagon-induced increases in cAMP levels. | HEK293 cells expressing the rat glucagon receptor | caymanchem.com |

| Lipid Metabolism | Treatment with the glucagon receptor antagonist LY2409021 was associated with an increase in liver fat in patients with type 2 diabetes. | Human clinical trial | medkoo.com |

| Cardiomyocyte Apoptosis | The GCGR inhibitor Adomeglivant was shown to reduce palmitic acid-induced apoptosis in cardiomyocytes. | In vitro (H9c2 cardiomyocytes) | patsnap.com |

| Interaction with other drugs | Adomeglivant, in combination with the SGLT2 inhibitor empagliflozin, further decreased fasting plasma glucose compared to either drug alone. | Human clinical trial | nih.gov |

Although the development of adomeglivant for the treatment of type 2 diabetes was discontinued, it remains a valuable research compound for elucidating the physiological and pathophysiological roles of glucagon. vulcanchem.comguidetopharmacology.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

872260-47-4 |

|---|---|

Molecular Formula |

C32H36F3NO4 |

Molecular Weight |

555.64 |

IUPAC Name |

3-[[4-[1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38) |

InChI Key |

FASLTMSUPQDLIB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+/-)- Adomeglivant ; Adomeglivant, (+/-)- |

Origin of Product |

United States |

Molecular Pharmacology and Target Engagement of Adomeglivant

Identification and Characterization of the Glucagon (B607659) Receptor (GCGR) as a Primary Target

The primary molecular target of Adomeglivant (B560155) has been unequivocally identified as the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family. glpbio.comdrugbank.com The GCGR plays a pivotal role in glucose homeostasis by mediating the effects of glucagon, a hormone that increases hepatic glucose production. patsnap.com In states of dysregulated glucose metabolism, such as diabetes, antagonism of the GCGR is a therapeutic strategy to lower blood glucose levels. patsnap.com

Glucagon Receptor Antagonism Mechanism

Adomeglivant functions as a potent antagonist of the glucagon receptor. medchemexpress.comglpbio.com Its antagonistic activity is demonstrated by its ability to inhibit glucagon-induced increases in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the GCGR. caymanchem.com Specifically, in HEK293 cells expressing the rat glucagon receptor, Adomeglivant has an IC₅₀ value of 1.8 µM for inhibiting glucagon-stimulated cAMP production. caymanchem.com The mechanism of antagonism involves blocking the conformational changes in the receptor that are normally induced by glucagon binding, thereby preventing the activation of downstream signaling cascades. drugbank.compatsnap.com This blockade of glucagon signaling leads to a reduction in hepatic glucose output. patsnap.com

Allosteric Modulation of the Glucagon Receptor

Adomeglivant is characterized as an allosteric antagonist. medchemexpress.comcaymanchem.com This means it binds to a site on the glucagon receptor that is distinct from the orthosteric site where glucagon, the endogenous ligand, binds. mdpi.com By binding to this allosteric site, Adomeglivant modulates the receptor's conformation in such a way that it reduces the affinity and/or efficacy of glucagon binding and signaling. drugbank.comcaymanchem.com A key characteristic of its allosteric nature is that Adomeglivant itself does not have an effect on basal cAMP levels, indicating it is a neutral antagonist rather than an inverse agonist. caymanchem.com

Selectivity Profile and Interaction with Related G-Protein Coupled Receptors (GPCRs)

The selectivity of a pharmacological agent is a critical determinant of its therapeutic utility. Adomeglivant has been profiled for its activity against other related GPCRs to understand its specificity.

Engagement with Family B GPCRs

Adomeglivant exhibits a degree of selectivity for the glucagon receptor, but it also interacts with other members of the Family B GPCRs. medchemexpress.com This family includes receptors for other important peptide hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov The structural similarities among these receptors can lead to cross-reactivity with certain ligands. nih.gov

Downstream Signaling Pathway Modulation by Adomeglivant

The binding of glucagon to its receptor initiates a cascade of intracellular signaling events, primarily through the activation of G-proteins and the subsequent production of cAMP. uniprot.orggenecards.org Adomeglivant, by antagonizing the GCGR, effectively modulates these downstream pathways.

The primary signaling pathway activated by the GCGR is the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) axis. mdpi.com Adomeglivant's blockade of the GCGR prevents the activation of this pathway, leading to a decrease in glucagon-stimulated cAMP production. caymanchem.com This, in turn, prevents the PKA-mediated phosphorylation of downstream targets that are involved in promoting gluconeogenesis and glycogenolysis. mdpi.com

Studies in hepatocytes have demonstrated that Adomeglivant can significantly reduce the mRNA levels of key components of the glucagon signaling pathway, including gcgr, adcy2, pka, creb1, and pgc-1α. mdpi.com It also abolishes the glucagon-induced increase in the mRNA levels of these genes. mdpi.com Furthermore, Adomeglivant blocks the glucagon-induced phosphorylation of the CREB protein, a critical transcription factor in gluconeogenesis. mdpi.com By inhibiting this pathway, Adomeglivant ultimately leads to a reduction in hepatic glucose production. mdpi.com

| Target | Action | Effect on cAMP Levels (IC₅₀) | Cell Type |

| Rat Glucagon Receptor | Antagonist | 1.8 µM (vs. glucagon) | HEK293 |

| Rat GLP-1 Receptor | Antagonist | 1.2 µM (vs. glucagon) | HEK293 |

| Rat GLP-1 Receptor | Antagonist | 7 µM (vs. GLP-1) | HEK293 |

| Rat GLP-1 Receptor | Antagonist | 12 µM (vs. exendin-4) | HEK293 |

Inhibition of Glucagon-Induced cAMP Accumulation

Adomeglivant, a potent and selective allosteric antagonist of the glucagon receptor (GCGR), effectively inhibits the biological effects of glucagon. medchemexpress.comcaymanchem.com One of the key mechanisms of glucagon signaling is the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). mdpi.com Adomeglivant has been shown to dose-dependently block the glucagon-induced rise in cAMP levels in various cell-based assays. medchemexpress.com

In studies using HEK293 cells engineered to express the rat glucagon receptor, adomeglivant demonstrated potent inhibition of glucagon-stimulated cAMP production. caymanchem.com Specifically, it exhibited an IC₅₀ value of 1.8 µM against the rat glucagon receptor. caymanchem.com It is noteworthy that adomeglivant itself does not affect basal cAMP levels, confirming its antagonist nature. caymanchem.com

Further studies have highlighted the selectivity of adomeglivant. While it also shows inhibitory activity at the glucagon-like peptide-1 (GLP-1) receptor, with an IC₅₀ of 1.2 µM for the rat GLP-1 receptor, it is significantly less potent or inactive at other related family B G-protein coupled receptors (GPCRs). medchemexpress.comcaymanchem.com For instance, its IC₅₀ values for inhibiting cAMP increases induced by GLP-1 or exendin-4 (B13836491) at the GLP-1 receptor were 7 µM and 12 µM, respectively. caymanchem.com This indicates a degree of selectivity in its action, primarily targeting the glucagon receptor. medchemexpress.comcaymanchem.com

The inhibition of cAMP accumulation is a critical step in how adomeglivant counteracts the downstream effects of glucagon, such as increased hepatic glucose production. mdpi.com

Modulation of Hepatic Glucose Production Pathways

The liver plays a central role in maintaining glucose homeostasis, primarily through the processes of gluconeogenesis (glucose synthesis) and glycogenolysis (glycogen breakdown). frontiersin.orgfrontiersin.orgnih.gov Glucagon is a key hormonal regulator that stimulates hepatic glucose production (HGP). mdpi.complos.org Adomeglivant, by antagonizing the glucagon receptor, effectively modulates these pathways to reduce glucose output from the liver. mdpi.com

In primary hepatocytes, adomeglivant has been demonstrated to significantly decrease glucagon-stimulated glucose production. mdpi.comsemanticscholar.org This effect is linked to its ability to suppress the expression of key gluconeogenic enzymes. mdpi.com Research in Japanese flounder hepatocytes showed that adomeglivant treatment decreased the mRNA levels of genes involved in the glucagon signaling pathway, including gcgr, pck1 (phosphoenolpyruvate carboxykinase 1), and g6pc (glucose-6-phosphatase). mdpi.comsemanticscholar.org PCK1 and G6PC are critical enzymes in the gluconeogenic pathway. frontiersin.org

Furthermore, adomeglivant was found to block the glucagon-induced phosphorylation of cAMP response element-binding protein (CREB). mdpi.comsemanticscholar.org Phosphorylated CREB is a transcription factor that plays a crucial role in activating the transcription of gluconeogenic genes, including PGC-1α. mdpi.com By inhibiting CREB phosphorylation, adomeglivant disrupts this signaling cascade, leading to reduced expression of the enzymes necessary for glucose production. mdpi.comsemanticscholar.org

Studies in animal models have corroborated these cellular findings. In mice with humanized glucagon receptors (hGCGR), adomeglivant has been shown to blunt the hyperglycemic response to exogenous glucagon. researchgate.net This demonstrates its in vivo efficacy in controlling hepatic glucose output.

Impact on AMPK Activation and Pancreatic Senescence Markers in Animal Models

Recent research has uncovered a novel role for glucagon signaling and its antagonist, adomeglivant, in the context of exercise, pancreatic β-cell health, and cellular senescence. diabetesjournals.orgnih.gov Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in the age-related decline of pancreatic function and the development of type 2 diabetes. diabetesjournals.orgmdpi.com

Studies in mice have shown that exercise can decrease β-cell senescence, an effect that appears to be mediated by glucagon. diabetesjournals.orgnih.gov Exercise was found to increase the activity of 5'-AMP-activated protein kinase (AMPK) in pancreatic islets. diabetesjournals.orgnih.gov AMPK is a key energy sensor and regulator of cellular metabolism. nih.gov

The administration of adomeglivant to exercising mice was shown to block the exercise-induced phosphorylation and activation of AMPK in pancreatic islets. diabetesjournals.orgnih.gov This inhibition of AMPK activation, in turn, prevented the beneficial effects of exercise on pancreatic senescence. diabetesjournals.orgnih.gov Specifically, in exercised mice treated with adomeglivant, there was an increase in the expression of senescence markers p21Cip1 and p16Ink4a. diabetesjournals.orgnih.gov This suggests that glucagon signaling, which is blocked by adomeglivant, is a crucial component of the mechanism by which exercise reduces pancreatic β-cell senescence. diabetesjournals.orgnih.govresearchgate.net These findings highlight a complex interplay between glucagon, AMPK, and cellular senescence in the pancreas. diabetesjournals.orgnih.gov

Effects on PGC-1α Expression in Hepatocytes

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that plays a significant role in regulating mitochondrial biogenesis and hepatic glucose metabolism. nih.govfrontiersin.orgbiorxiv.org Glucagon signaling is known to influence the expression of PGC-1α in the liver. mdpi.comsemanticscholar.org

Adomeglivant has been shown to modulate the expression of PGC-1α in hepatocytes. medchemexpress.commdpi.comsemanticscholar.org In studies on Japanese flounder hepatocytes, treatment with adomeglivant resulted in a downward trend in PGC-1α protein expression. semanticscholar.org Furthermore, adomeglivant significantly reduced the mRNA levels of pgc-1α and abolished the increase in pgc-1α mRNA levels induced by glucagon. mdpi.comsemanticscholar.org This effect is consistent with adomeglivant's mechanism of action, which involves inhibiting the glucagon/cAMP/PKA/CREB signaling pathway that leads to PGC-1α transcription. mdpi.comsemanticscholar.org

In a separate study, a 24-hour treatment with 50 μM of adomeglivant was also reported to significantly reduce the expression of PGC-1α in hepatocytes. medchemexpress.com The downregulation of PGC-1α by adomeglivant is a key part of its ability to suppress hepatic gluconeogenesis, as PGC-1α is a critical coactivator for the genes encoding gluconeogenic enzymes. mdpi.comfrontiersin.org

Receptor Binding Kinetics and Affinity Studies of Adomeglivant

The interaction of a drug with its receptor is characterized by its binding kinetics, which includes the rates of association and dissociation, and its affinity, which is a measure of the strength of the binding. scholarsresearchlibrary.comwikipedia.org These parameters are crucial for understanding the pharmacological profile of a compound like adomeglivant. excelleratebio.comnih.gov

Association and Dissociation Rate Constants (k_on and k_off)

The association rate constant (k_on) describes the rate at which a ligand binds to its receptor, while the dissociation rate constant (k_off) describes the rate at which the ligand-receptor complex breaks apart. scholarsresearchlibrary.comsartorius.comderangedphysiology.com These kinetic parameters provide a dynamic view of the drug-receptor interaction beyond simple affinity measurements. excelleratebio.com

A slow dissociation rate (a small k_off) can lead to a prolonged duration of action, as the drug remains bound to the receptor for a longer period. excelleratebio.com Conversely, a rapid association rate (a large k_on) can enhance the local concentration of the drug at the receptor site, also contributing to a sustained effect. excelleratebio.com While specific k_on and k_off values for adomeglivant are not detailed in the provided search results, the general principles of receptor binding kinetics are well-established. scholarsresearchlibrary.comexcelleratebio.comsartorius.comderangedphysiology.comgraphpad.comnih.gov The determination of these constants typically involves specialized assays that measure the binding of a ligand to its target over time. nih.govnih.gov

Equilibrium Dissociation Constant (K_d) Determination

The equilibrium dissociation constant (K_d) is a measure of a ligand's binding affinity for its receptor. sigmaaldrich.compharmacologyeducation.orgwikipedia.orgopeneducationalberta.ca It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. sigmaaldrich.comopeneducationalberta.ca A lower K_d value indicates a higher binding affinity. sigmaaldrich.comfidabio.com The K_d is calculated as the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on) (K_d = k_off / k_on). scholarsresearchlibrary.comexcelleratebio.comderangedphysiology.com

While a specific K_d value for adomeglivant's binding to the glucagon receptor is not explicitly stated as a K_d in the provided search results, related measures of its potency, such as IC₅₀ values, have been reported. For example, adomeglivant inhibits glucagon-induced increases in cAMP levels in HEK293 cells expressing the rat glucagon receptor with an IC₅₀ of 1.8 µM. caymanchem.com In pharmacology, the IC₅₀ value can be related to the inhibition constant (K_i), which is analogous to the K_d for a competitive antagonist. pharmacologyeducation.org The determination of K_d is a fundamental aspect of characterizing the affinity of a drug for its target and is essential for understanding its pharmacological activity. sigmaaldrich.comopeneducationalberta.cafidabio.com

Residence Time (RT) Analysis in Target Engagement

The concept of drug-target residence time, which is the duration a drug remains bound to its target, is a critical parameter in pharmacology, often influencing the duration and intensity of the drug's effect. nih.govbmglabtech.comexcelleratebio.comnih.gov It is mathematically defined as the reciprocal of the dissociation rate constant (k_off) (Residence Time = 1/k_off). nih.govbmglabtech.comexcelleratebio.comcsmres.co.uk A longer residence time can lead to a more sustained pharmacological action, even after the concentration of the drug in the bloodstream has decreased. excelleratebio.comnih.gov

In the context of Adomeglivant, while its long plasma half-life of approximately 60 hours suggests a prolonged duration of action, specific studies detailing its residence time at the glucagon receptor are not extensively available in publicly accessible scientific literature. Current time information in Nyong-et-Kellé, CM.core.ac.uk The high-affinity binding of Adomeglivant to the glucagon receptor, with a reported Ki value of 6.66 nM, indicates a strong interaction with its target. acs.org This strong binding affinity may contribute to a longer residence time, but direct kinetic data such as the dissociation rate (k_off) has not been explicitly reported in the reviewed literature.

The prolonged effects of Adomeglivant are evident from clinical studies where its impact on glucose metabolism and glucagon levels were observed over extended periods. nih.govfrontiersin.orgmedchemexpress.comiu.eduresearchgate.net However, without specific residence time analysis, a complete understanding of the temporal dynamics of its interaction with the glucagon receptor at a molecular level remains an area for further investigation.

Modern techniques such as NanoBRET™ Target Engagement assays are utilized to measure the residence time of compounds at their targets in live cells, providing valuable insights into the kinetic aspects of drug-target interactions. promega.comnews-medical.netpromega.comcarnabio.comnih.gov The application of such methods to Adomeglivant would be instrumental in quantifying its residence time and further elucidating the mechanisms behind its long-lasting pharmacological effects.

Preclinical Pharmacological Investigations of Adomeglivant

In Vitro Pharmacological Characterization

In vitro studies are crucial for determining a compound's mechanism of action at the molecular and cellular level. For Adomeglivant (B560155), these studies have centered on its ability to engage its target and inhibit subsequent enzymatic activity.

Cell-Based Assay Methodologies for Target Engagement

To confirm that Adomeglivant can access and bind to its intended target within a cellular environment, researchers utilize various cell-based assay methodologies. discoverx.comyoutube.com These assays are designed to measure the physical interaction between the compound and its target protein. promegaconnections.com Techniques such as NanoBRET™ (Bioluminescence Resonance Energy Transfer) and Cellular Thermal Shift Assays (CETSA) are employed to quantify target engagement in live cells. promegaconnections.compharmaron.com These methods provide valuable information on the compound's cell permeability and its ability to bind to the target protein in its native environment. youtube.compromegaconnections.com

One common approach involves using engineered cell lines that express the target receptor. For instance, Chinese Hamster Ovary (CHO) cells expressing the human glucagon (B607659) receptor (GCGR) are often used. medchemexpress.com In these assays, the cells are pre-incubated with varying concentrations of Adomeglivant before being stimulated with glucagon. The extent to which Adomeglivant inhibits the glucagon-induced cellular response, such as the production of cyclic AMP (cAMP), serves as a measure of its target engagement and antagonist activity. medchemexpress.com

Table 1: Cell-Based Assays for Adomeglivant Target Engagement

| Assay Type | Cell Line | Principle | Measured Endpoint | Reference |

|---|---|---|---|---|

| cAMP Accumulation Assay | CHO cells expressing human GCGR | Inhibition of glucagon-induced cAMP production | Intracellular cAMP levels | medchemexpress.com |

| NanoBRET™ Target Engagement | Engineered cells with NanoLuc®-target fusion | Measures compound binding via energy transfer | BRET signal | promegaconnections.com |

| Cellular Thermal Shift Assay (CETSA) | Various cell lines | Compound binding stabilizes the target protein against thermal denaturation | Amount of soluble protein after heat shock | pharmaron.com |

Enzymatic Inhibition Assays

Following target engagement, the functional consequence of Adomeglivant binding is assessed through enzymatic inhibition assays. bioivt.comdls.com Since the glucagon receptor is a G-protein coupled receptor, its activation leads to a cascade of intracellular events, primarily the activation of adenylyl cyclase and subsequent production of cAMP. drugbank.com

Enzymatic assays are designed to quantify the inhibition of this signaling pathway. nih.gov In a typical setup, cell membranes containing the glucagon receptor are incubated with Adomeglivant, followed by the addition of glucagon and ATP. The amount of cAMP produced is then measured. The concentration of Adomeglivant that results in a 50% inhibition of the enzymatic activity (IC50) is a key parameter determined from these experiments. medchemexpress.com Adomeglivant has demonstrated potent antagonist activity in such assays, with a reported IC50 value of 6.6 nM for the human glucagon receptor. medchemexpress.com

Table 2: Enzymatic Inhibition Data for Adomeglivant

| Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| Human Glucagon Receptor | cAMP Accumulation Assay | 6.6 | medchemexpress.com |

| Rhesus Monkey Glucagon Receptor | cAMP Accumulation Assay | 56 | medchemexpress.com |

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are essential for evaluating the physiological effects of a drug candidate in a whole organism. nih.gov For Adomeglivant, these studies have been conducted in various animal models of diabetes and glucose intolerance to assess its therapeutic potential. nih.govnih.gov

Glucagon Challenge Models in Rodents

A key in vivo model used to evaluate the efficacy of glucagon receptor antagonists is the glucagon challenge model. researchgate.net In this model, rodents are administered a dose of glucagon, which would normally cause a rapid increase in blood glucose levels. researchgate.net The ability of a compound to blunt this hyperglycemic response is a direct measure of its glucagon receptor antagonist activity in vivo.

Studies involving Adomeglivant have demonstrated its effectiveness in this model. When administered to rodents prior to a glucagon challenge, Adomeglivant significantly attenuated the rise in blood glucose levels, confirming its ability to block the action of glucagon on the liver. researchgate.net

Studies in Transgenic and Knockout Animal Models

To further elucidate the mechanism of action and the importance of the glucagon receptor in glucose homeostasis, studies have been conducted in transgenic and knockout animal models. nih.govdukecancerinstitute.orgnih.govstanford.edu These models are genetically engineered to either overexpress a specific gene (transgenic) or have a particular gene deleted (knockout). windows.net

For instance, mice expressing the human glucagon receptor (hGCGR mice) are valuable tools for studying the effects of compounds that are highly selective for the human receptor. researchgate.net In such models, Adomeglivant has been shown to effectively block glucagon-induced glucose elevation. medchemexpress.com Conversely, studies in glucagon receptor knockout mice have provided insights into the physiological consequences of long-term glucagon receptor blockade, which can include alpha-cell hyperplasia. guidetopharmacology.org

Evaluation of Systemic Glucose Homeostasis Markers

In animal models of type 2 diabetes, chronic administration of Adomeglivant has been shown to improve glycemic control. This is evidenced by reductions in fasting blood glucose, postprandial glucose excursions, and glycated hemoglobin (HbA1c) levels. These findings suggest that by blocking the effects of glucagon, Adomeglivant can lead to a sustained improvement in glucose homeostasis. researchgate.net

Table 3: Effects of Adomeglivant on Glucose Homeostasis Markers in Animal Models

| Animal Model | Marker | Effect of Adomeglivant | Reference |

|---|---|---|---|

| hGCGR ob/ob mice | Glucose Area Under the Curve (AUC) | Reduction | medchemexpress.com |

| hGCGR mice on high-fat diet | Blood Glucose | Reduction | medchemexpress.com |

| Rodent models of T2D | Fasting Blood Glucose | Reduction | researchgate.net |

| Rodent models of T2D | Postprandial Glucose | Reduction | researchgate.net |

| Rodent models of T2D | HbA1c | Reduction | researchgate.net |

Pharmacokinetic Profile in Preclinical Species

Pharmacokinetic (PK) studies are a cornerstone of preclinical drug development, providing critical insights into how a potential therapeutic is absorbed, distributed, metabolized, and excreted (ADME) by an organism. biotechfarm.co.ilnih.gov These studies, typically conducted in various animal models, are essential for predicting how a drug might behave in humans and for establishing a safe and effective dosing regimen. biotechfarm.co.ilresearchgate.net The data gathered from animal PK studies form a vital bridge between laboratory research and clinical applications. biotechfarm.co.il

Absorption Characteristics in Animal Models

The process by which a drug enters the systemic circulation after administration is known as absorption. biotechfarm.co.il Preclinical studies utilize various animal models, including rats, mice, and dogs, to understand this crucial step. biotechfarm.co.ilresearchgate.netmedwinpublishers.com While specific quantitative absorption data for adomeglivant in preclinical models is not extensively detailed in the public domain, its efficacy in animal studies following oral administration implies it undergoes absorption through the gastrointestinal tract. frontiersin.org The selection of an appropriate animal model is critical, as significant interspecies differences can exist; for instance, monkey, pig, and hairless guinea pig models are often more predictive of human skin absorption than common laboratory animals like rats and rabbits. nih.govnih.gov Historically, animal studies have been the standard for assessing the oral bioavailability of new compounds, despite known limitations in how accurately they predict gastrointestinal conditions in humans due to these interspecies differences.

Distribution Studies in Animal Tissues

Following absorption, a drug is distributed throughout the body via the bloodstream to various tissues and organs. merckvetmanual.com The pattern of distribution is influenced by factors such as blood flow and the chemical properties of the compound. merckvetmanual.comfda.gov For adomeglivant, a selective glucagon receptor (GCGR) antagonist, its therapeutic action is directed at tissues expressing this receptor. selleckchem.com The glucagon-GCGR system is known to affect key metabolically active organs, including the liver. plos.org Therefore, adomeglivant is expected to distribute to these target tissues to exert its pharmacological effects.

In general distribution studies, which can be performed using techniques like whole-body autoradiography, radioactivity from a labeled compound is measured in various tissues at different time points. fda.gov For example, in studies with other compounds, higher concentrations are often initially found in highly vascularized organs like the lungs, liver, and kidneys. fda.goveuropa.eu The highest concentration of a substance is not always in its target organ; for example, lead is found in the highest concentrations in bone but exerts its main toxic effects elsewhere. merckvetmanual.com

Metabolism and Excretion Pathways in Preclinical Models

Drug metabolism is the process by which the body chemically modifies a compound, primarily in the liver, through enzymatic reactions. merckvetmanual.comlibretexts.org This process typically occurs in two phases: Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation), which convert the drug into more water-soluble forms that are easier to excrete. merckvetmanual.comnih.gov The resulting metabolites and any unchanged drug are then eliminated from the body, most commonly via the kidneys in urine or through the gastrointestinal tract in feces. merckvetmanual.comfao.org

The specific metabolic pathways and excretion routes for adomeglivant in preclinical models have not been detailed in the available literature. However, the general approach involves administering the compound to animal models, such as rats, and analyzing urine, feces, and blood to identify metabolites and determine the rate and route of elimination. biotechfarm.co.ilfao.org Species can exhibit significant variations in metabolic pathways, making comparative studies essential for extrapolating animal data to humans. nih.gov

Ex Vivo Studies Using Animal Tissues

Ex vivo studies, which are conducted on tissues or cells outside the organism in an artificial environment, provide a valuable platform for investigating the pharmacological effects of a compound on specific biological targets. reprocell.comnih.gov These experiments can help elucidate mechanisms of action while bridging the gap between in vitro and in vivo research. nih.gov

Adomeglivant has been utilized in ex vivo studies to confirm its antagonistic activity at the glucagon receptor. In one study, adomeglivant was shown to antagonize the effects of another compound in isolated mouse right atrial preparations. diabetesjournals.org Other research has used adomeglivant in studies with perifused isolated islets from both mice and humans to investigate the role of glucagon signaling in insulin (B600854) secretion. jci.orgelifesciences.org Such studies are crucial for understanding the complex interplay between different cell types within a tissue, although the process of isolating tissues like pancreatic islets can disrupt their normal cellular relationships and environment. diabetesjournals.org

Table 1: Details of a Representative Ex Vivo Study Involving Adomeglivant

| Feature | Description |

|---|---|

| Animal Model | Mouse |

| Tissue Preparation | Isolated pancreatic islets |

| Experimental Setup | Islets were perifused to monitor hormone secretion continuously. |

| Compound Tested | Adomeglivant (1 μM), a selective glucagon receptor antagonist. |

| Observation | Used to assess the impact of glucagon receptor blockade on glucagon and insulin secretion under varying glucose concentrations. jci.org |

| Purpose | To investigate the role of intra-islet glucagon signaling in maintaining glucose homeostasis. jci.org |

Structure Activity Relationships Sar and Medicinal Chemistry of Adomeglivant

Molecular Framework and Structural Motifs Contributing to Glucagon (B607659) Receptor Antagonism

Adomeglivant (B560155) is a non-peptide, small-molecule antagonist of the glucagon receptor. nih.gov Its chemical structure is characterized by several key motifs that are essential for its antagonistic activity. The core structure consists of a central aromatic ring system, which is appropriately substituted to ensure optimal interaction with the receptor.

The general structure of many GCGR antagonists involves a central scaffold from which various substituents can be explored to modulate activity and properties. nih.gov Research into a novel series of indazole and indole (B1671886) derivatives, based on the structures of known antagonists like MK-0893 and Adomeglivant (LY-2409021), has demonstrated that scaffold hopping is a viable strategy for discovering new GCGR antagonists. larvol.com This approach led to the identification of potent antagonists with favorable pharmacokinetic profiles. larvol.com

The glucagon receptor itself is a Class B G-protein-coupled receptor (GPCR), and understanding its structure is key to designing effective antagonists. medchemexpress.comglpbio.com These receptors are characterized by a seven-transmembrane (7TM) helical bundle. nih.gov Small-molecule antagonists like Adomeglivant are thought to bind to an allosteric site, distinct from the binding site of the endogenous ligand, glucagon. medchemexpress.comnih.gov This allosteric binding prevents the conformational changes required for receptor activation and subsequent G-protein coupling. nih.gov

Table 1: Key Structural Features of Adomeglivant

| Structural Feature | Description | Reference |

| Core Scaffold | Biphenyl (B1667301) ether | caymanchem.com |

| Key Substituent | Trifluoromethylbutyl group | caymanchem.com |

| Side Chain | β-Alanine | caymanchem.com |

| Chirality | (S)-enantiomer | medkoo.com |

Exploration of Substituent Effects on Biological Activity

The biological activity of Adomeglivant and its analogs is highly dependent on the nature and position of various substituents on its core structure. The systematic exploration of these substituent effects is a cornerstone of the medicinal chemistry efforts to optimize GCGR antagonists.

The inductive and resonance effects of substituents can significantly alter the electron distribution within the molecule, thereby influencing its binding affinity for the receptor. libretexts.org For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the aromatic rings can modulate the molecule's interaction with key amino acid residues in the binding pocket.

In a related series of compounds, the effect of moving a methyl group around an aromatic ring was found to have little impact on the suppression of glucagon-induced glucose production. nih.gov However, replacing the methyl group with other substituents showed an increasing trend in inhibiting lipolysis. nih.gov The presence of a bulky substituent at the 4-position did not significantly affect glucose production suppression but did appear to reduce effects on lipolysis. nih.gov Furthermore, the complete removal of an O-methyl ether substituent was found to be detrimental to activity, highlighting its importance. nih.gov

The trifluoromethyl group on the butyl chain is a critical substituent. caymanchem.com The high electronegativity of fluorine atoms can influence the electronic properties of the molecule and contribute to stronger binding interactions.

Table 2: Impact of Key Substituents on Adomeglivant's Activity

| Substituent | Location | Effect on Activity | Reference |

| tert-Butyl group | Biphenyl moiety | Enhances binding affinity through hydrophobic interactions. | caymanchem.com |

| Trifluoromethyl group | Butyl chain | Contributes to binding affinity through electronic effects. | caymanchem.com |

| β-Alanine | Side chain | Essential for interaction with the receptor. | caymanchem.com |

| Methyl groups | Phenyl ring adjacent to ether linkage | Potentially optimizes orientation within the binding pocket. | caymanchem.com |

Stereochemical Considerations for Adomeglivant, (+/-)-

Adomeglivant possesses a single chiral center, and as such, it can exist as a pair of enantiomers. ncats.io The specific stereochemistry of the molecule is a critical determinant of its biological activity. It has been established that the antagonistic activity of Adomeglivant resides primarily in one of the enantiomers.

The (+/-)- designation for Adomeglivant indicates that it is a racemic mixture, containing equal amounts of both enantiomers. vulcanchem.com However, in drug development, it is common practice to isolate and test the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles. The separation of racemic mixtures can be achieved through various methods, including chiral chromatography or the use of chiral resolving agents. google.com

For Adomeglivant, the (S)-isomer, also referred to as the (+)-enantiomer, is the active form that potently antagonizes the glucagon receptor. medkoo.comvulcanchem.com The (R)-enantiomer is significantly less active. This stereoselectivity highlights the importance of a precise three-dimensional arrangement of the functional groups for optimal interaction with the chiral environment of the receptor's binding site.

The absolute stereochemistry of such compounds can be determined using techniques like X-ray crystallography of the crystalline compound or a derivative containing an asymmetric center of known configuration. google.com

Table 3: Stereochemistry of Adomeglivant

| Property | Description | Reference |

| Chiral Center | One | ncats.io |

| Active Enantiomer | (S)-isomer | medkoo.com |

| Racemic Mixture | (+/-)-Adomeglivant | vulcanchem.com |

| Significance | Stereochemistry is crucial for potent glucagon receptor antagonism. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For Adomeglivant and its analogs, QSAR models can provide valuable insights into the structural features that are most important for glucagon receptor antagonism. nih.govvulcanchem.com

These models typically use a set of molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters. nih.gov By analyzing a series of compounds with known activities, a mathematical model can be developed to predict the activity of new, untested compounds.

The development of robust QSAR models relies on high-quality data and appropriate statistical methods. youtube.com For GCGR antagonists, QSAR studies can help to:

Identify the key molecular properties that govern binding affinity and functional antagonism.

Predict the activity of novel analogs, thereby guiding synthetic efforts.

Provide insights into the mechanism of action at the molecular level.

While specific QSAR studies solely focused on Adomeglivant are not extensively detailed in the public domain, the principles of QSAR have been widely applied in the development of small-molecule antagonists for various G-protein-coupled receptors. nih.govnih.gov The insights gained from such studies are instrumental in the lead optimization phase of drug discovery.

Computational Modeling and Docking Studies

Computational modeling and docking studies are powerful tools used to visualize and understand the interactions between a ligand, such as Adomeglivant, and its target receptor at the atomic level. nus.edu.sgdrugbank.com These methods are integral to modern drug design and have been applied to the study of glucagon receptor antagonists. caymanchem.com

Ligand-target interaction modeling aims to elucidate the specific molecular interactions that are responsible for the binding of a ligand to its receptor. For Adomeglivant, this involves modeling its interaction with the glucagon receptor.

Studies have shown that small-molecule antagonists like Adomeglivant bind to an allosteric site on the GCGR, which is distinct from the orthosteric site where glucagon binds. medchemexpress.comnih.gov This allosteric site is located within the transmembrane domain of the receptor. nih.gov

Molecular docking simulations can predict the binding mode of Adomeglivant within this allosteric pocket. These simulations can identify key interactions, such as:

Hydrogen bonds: These can form between the polar groups on Adomeglivant (e.g., the carboxylic acid and amide groups of the β-alanine side chain) and specific amino acid residues in the receptor. ymerdigital.com

Hydrophobic interactions: The nonpolar parts of Adomeglivant, such as the biphenyl and tert-butyl groups, can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

In a study on the SARS-CoV-2 3CL protease, Adomeglivant was identified as a potential inhibitor through computational screening, highlighting the utility of these methods in identifying ligand-target interactions. jst.go.jp

Molecular docking programs can generate multiple possible binding poses for a ligand within the receptor's binding site. jst.go.jp These poses are then scored based on their predicted binding affinity. The accuracy of these predictions is crucial for guiding drug design efforts. elifesciences.org

The prediction of binding poses and affinities for Adomeglivant at the glucagon receptor can help to:

Rationalize the observed structure-activity relationships.

Explain the stereoselectivity of the receptor for the (S)-enantiomer of Adomeglivant.

Suggest modifications to the Adomeglivant structure that could improve its binding affinity and selectivity.

The use of molecular mechanics calculations and the consideration of solvation effects can further refine the prediction of binding scores. nus.edu.sg While challenges remain in accurately predicting binding affinities, these computational methods provide invaluable qualitative and semi-quantitative insights that accelerate the discovery of novel and improved therapeutic agents.

Synthetic Methodologies for Adomeglivant and Analogues

Key Synthetic Routes and Chemical Transformations

The synthesis of Adomeglivant (B560155) (LY2409021) and its analogues relies on the assembly of several key structural fragments. The core of the molecule features a substituted biphenyl (B1667301) ether linked to a trifluorobutyl chain and a benzoyl-β-alanine side chain. The construction of this framework is achieved through a sequence of key chemical transformations.

A concise synthesis reported for Adomeglivant highlights a copper-catalyzed ring-opening trifluoromethylation of a cyclopropanol (B106826) intermediate as a pivotal step. nih.gov This method provides an efficient pathway to introduce the trifluoromethyl group and create the β-CF3 substituted ketone, a key precursor to the final molecule.

Etherification: The link between the biphenyl unit and the chiral side chain is an ether bond. This is generally formed through a nucleophilic substitution reaction, such as a Williamson ether synthesis, where a phenoxide attacks an alkyl halide or sulfonate.

Formation of the Trifluoromethylated Side Chain: A key challenge is the stereoselective construction of the 4,4,4-trifluorobutyl side chain containing the chiral center. An innovative approach involves the copper-catalyzed electrophilic ring-opening of a cyclopropanol with a trifluoromethylating agent. nih.gov This transformation efficiently generates β-trifluoromethyl ketones, which are valuable intermediates.

Amide Bond Formation: The final step in many synthetic routes is the coupling of the β-alanine moiety to the benzoyl group. This is a standard amide bond formation, typically achieved using peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the carboxylic acid to an acyl chloride followed by reaction with the amine.

A summary of key transformations and their typical reagents is presented below.

Table 5.1: Key Chemical Transformations in Adomeglivant Synthesis

| Transformation | Reagent/Catalyst System Examples | Purpose in Synthesis |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) bcrec.idacs.org | Forms the central biphenyl scaffold. |

| Copper-Catalyzed Ring Opening | Cu(I) catalyst, Togni's reagent or other electrophilic "CF₃+" source nih.gov | Installs the trifluoromethyl group and creates a key ketone intermediate. |

| Asymmetric Reduction/Hydrogenation | Ru-complexes with chiral ligands (e.g., (S)-Xyl-Segphos) google.com | Establishes the crucial stereocenter with high enantioselectivity. |

Chiral Synthesis and Resolution Techniques (given (+/-)- designation)

The designation "(+/-)-Adomeglivant" indicates a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. Since biological activity is often enantiomer-specific—with one enantiomer providing the therapeutic effect and the other being inactive or contributing to side effects—the separation of these enantiomers is a critical aspect of its chemistry. wvu.edu Adomeglivant possesses a carboxylic acid functional group in its β-alanine tail, making it an ideal candidate for classical resolution.

Classical Resolution via Diastereomeric Salt Formation: This is the most common industrial method for separating chiral acids or bases. The process involves reacting the racemic carboxylic acid of Adomeglivant with a single, pure enantiomer of a chiral amine (a resolving agent).

Salt Formation: The racemic Adomeglivant is treated with a chiral base, such as (R)-1-phenylethylamine or a Cinchona alkaloid derivative. acs.org This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Adomeglivant • (R)-Base] and [(S)-Adomeglivant • (R)-Base].

Separation: Diastereomers have different physical properties, including solubility. This difference allows them to be separated by fractional crystallization. One diastereomeric salt will typically crystallize out of the solution while the other remains dissolved.

Liberation: After separation, the pure diastereomeric salt is treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the pure enantiomer of Adomeglivant and the protonated chiral base, which can be recovered and reused.

Chiral Chromatography: An alternative to classical resolution is chiral chromatography, which can separate enantiomers directly. google.compensoft.netnih.gov

Principle: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). pensoft.net The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation.

Stationary Phases: CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. nih.gov

Asymmetric Synthesis: While the prompt specifies the racemate, it is important to note that methods for asymmetric synthesis have been developed for related glucagon (B607659) receptor antagonists. google.com These routes aim to create only the desired enantiomer from the start, avoiding the need for resolution. A key strategy is the use of an asymmetric hydrogenation via dynamic kinetic resolution, which can convert a racemic ketone intermediate into a single enantiomer of the corresponding alcohol with high purity. google.com

Optimization of Synthetic Yields and Purity

For a compound to be viable as a pharmaceutical, its synthesis must be efficient, high-yielding, and produce a product of very high purity. Optimization efforts for the synthesis of Adomeglivant and its analogues focus on several key areas.

Optimization of the Suzuki-Miyaura Coupling: The formation of the biphenyl core is a critical, palladium-catalyzed step that is often a target for optimization. icj-e.org Key parameters that are adjusted to maximize yield and minimize impurities include:

Catalyst and Ligand: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos) is crucial. The choice of ligand affects catalyst stability, activity, and can control the formation of byproducts. acs.org

Base and Solvent: The choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent system (e.g., toluene/water, THF) can dramatically impact reaction rate and yield. bcrec.id

Reaction Conditions: Temperature and reaction time are optimized to ensure complete conversion while minimizing degradation or side reactions. Flow chemistry processes have been shown to reduce reaction times for Suzuki couplings from hours to minutes. bcrec.id

Table 5.2: Example of Suzuki Coupling Optimization Parameters

| Parameter | Variable | Impact on Yield/Purity |

|---|---|---|

| Catalyst System | Pd(OAc)₂/SPhos vs. Pd(PPh₃)₄ | Catalyst activity, stability, and turnover number. Can reduce catalyst loading. acs.org |

| Base | K₃PO₄ vs. Na₂CO₃ vs. CsF | Affects the rate of transmetalation and can influence side reactions. bcrec.id |

| Solvent | Toluene/Water vs. THF vs. Dioxane | Influences solubility of reagents and catalyst, and can affect reaction kinetics. |

| Temperature | 60°C vs. 80°C vs. 100°C | Controls reaction rate; higher temperatures can lead to thermal degradation. |

Purification Techniques: Achieving the high purity required for an active pharmaceutical ingredient involves multiple purification steps throughout the synthesis.

Crystallization: This is a primary method for purifying solid intermediates and the final product. It is effective at removing small amounts of impurities. For chiral compounds, it is the basis of diastereomeric salt resolution.

Chromatography: Column chromatography is used extensively to purify intermediates, especially non-crystalline (oily) compounds. For the final product, preparative HPLC, sometimes with a chiral stationary phase, can be used to achieve very high enantiomeric and chemical purity. google.com

Extraction: Liquid-liquid extraction is used during workup to remove inorganic salts and water-soluble impurities.

Role of Adomeglivant in Drug Discovery and Development Research

Adomeglivant (B560155) as a Research Tool and Chemical Probe

Adomeglivant, also known as LY2409021, has established itself as a critical research tool and chemical probe in the field of metabolic disease research. medchemexpress.commedchemexpress.com A chemical probe is a small molecule designed to selectively bind to and modulate the function of a specific protein target, thereby enabling researchers to investigate the protein's role within complex biological systems like cells and organisms. promega.co.uknih.gov High-quality chemical probes are indispensable for validating the role of a protein target in disease, a crucial step in the drug discovery process. promega.co.ukrjeid.com

Adomeglivant fulfills the key criteria of a high-quality chemical probe for the glucagon (B607659) receptor (GCGR). medchemexpress.commedchemexpress.com It is a potent and selective antagonist, meaning it binds with high affinity to the GCGR and blocks its activity without significantly affecting other receptors. medchemexpress.comncats.ioselleckchem.com Specifically, adomeglivant functions as an allosteric antagonist, binding to a site on the receptor different from where glucagon binds, but still effectively preventing the hormone's action. medchemexpress.commedchemexpress.comcaymanchem.com Its high affinity for the human glucagon receptor is demonstrated by its low Ki value of 6.66 nM, indicating strong binding. ncats.iovulcanchem.com

As a research tool, adomeglivant allows scientists to dissect the specific contributions of glucagon signaling in various physiological and pathological processes. researchgate.neticr.ac.uk By using adomeglivant to block the GCGR, researchers can observe the downstream consequences and thus infer the receptor's function. For example, it is widely used in laboratory settings to study type 2 diabetes by blocking glucagon-induced increases in cAMP levels in cells engineered to express the glucagon receptor. medchemexpress.commedchemexpress.combiotrend-usa.com Its selectivity ensures that the observed effects are due to the inhibition of the glucagon receptor and not off-target interactions, a critical feature for a reliable chemical probe. medchemexpress.compromega.co.uk

Table 1: Properties of Adomeglivant as a Chemical Probe

| Property | Description | Source(s) |

|---|---|---|

| Target | Glucagon Receptor (GCGR) | medchemexpress.commedchemexpress.comebi.ac.uk |

| Mechanism of Action | Potent, selective, allosteric antagonist | medchemexpress.commedchemexpress.comcaymanchem.com |

| Potency (hGCGR) | Ki: 6.66 nM | ncats.iovulcanchem.com |

| Primary Use | Research on glucagon signaling and type 2 diabetes | medchemexpress.commedchemexpress.comselleckchem.com |

| Key Function | Blocks glucagon-induced cAMP elevation in cells | medchemexpress.commedchemexpress.comcaymanchem.com |

Contribution to Understanding Glucagon Receptor Biology

The use of adomeglivant as a chemical probe has significantly advanced the scientific understanding of glucagon receptor (GCGR) biology. caymanchem.com The GCGR is a G-protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis by mediating the effects of the hormone glucagon, primarily in the liver. researchgate.netfrontiersin.orgglucagon.com Dysregulated glucagon signaling is a key feature of type 2 diabetes. frontiersin.orgmdpi.com

Studies utilizing adomeglivant have helped to elucidate the complex mechanisms of glucagon action. For instance, research has shown that intraislet glucagon signaling is critical for maintaining normal glucose levels, a finding clarified by using adomeglivant to block local glucagon effects within the pancreas. caymanchem.comvulcanchem.com It has also been instrumental in studying the interplay between the glucagon receptor and the glucagon-like peptide-1 (GLP-1) receptor, another crucial receptor in glucose metabolism. caymanchem.com Experiments have demonstrated that adomeglivant can inhibit glucagon-induced increases in cAMP, a key step in the receptor's signaling cascade. medchemexpress.commedchemexpress.com

Furthermore, adomeglivant has been used to investigate the cellular trafficking of the GCGR. The process of receptor internalization and recycling is vital for regulating its signaling output. Dysregulation of this process has been linked to diseases characterized by high glucagon levels. nih.gov By employing adomeglivant in experimental models, researchers can probe the mechanisms that govern GCGR's lifecycle, from activation at the cell surface to its internalization and subsequent fate. nih.govdiabetesjournals.org These studies provide a deeper understanding of how glucagon signaling is controlled at a molecular level, offering insights that are crucial for developing new therapeutic strategies. frontiersin.orgnih.gov

Application in Preclinical Proof-of-Concept Studies

Adomeglivant has been extensively used in preclinical proof-of-concept studies to validate the therapeutic hypothesis that antagonizing the glucagon receptor can be an effective treatment for type 2 diabetes. vulcanchem.combiocat.com Preclinical proof-of-concept studies are designed to demonstrate that a drug candidate has the expected biological effect in a disease model before it is tested in humans. canada.canih.govnih.gov

In various animal models of diabetes, adomeglivant demonstrated significant efficacy. For instance, in diabetic rodents, administration of glucagon receptor antagonists like adomeglivant led to a reduction in blood glucose levels. More specifically, adomeglivant was shown to block the hyperglycemic action of glucagon, providing direct evidence of its mechanism in a living organism. medchemexpress.combiotrend-usa.com In a study on diabetic mice, adomeglivant was used to show that blocking the glucagon receptor could attenuate lipotoxic apoptosis (cell death caused by excess fats) in cardiomyocytes, suggesting a potential role in treating diabetic cardiomyopathy. patsnap.com

Another preclinical study in both ob/ob mice and non-human primates investigated the cardiovascular effects of SGLT2 inhibitors. nih.gov In this study, adomeglivant was co-administered to determine the role of glucagon signaling in the observed benefits. The results showed that adomeglivant blunted the improvement in coronary flow velocity reserve caused by the SGLT2 inhibitor, demonstrating a clear link between glucagon signaling and this specific cardiovascular parameter. nih.gov In another study using hepatocytes from the Japanese flounder, adomeglivant effectively inhibited the glucagon-stimulated pathway, reducing the expression of the gcgr gene and subsequent glucose production. mdpi.com These preclinical studies provided the critical evidence needed to justify advancing adomeglivant into human clinical trials. vulcanchem.comnih.gov

Table 2: Selected Preclinical Studies Involving Adomeglivant

| Study Focus | Animal/Cell Model | Key Finding with Adomeglivant | Source(s) |

|---|---|---|---|

| Diabetic Cardiomyopathy | Mice | Reduces PA-induced cardiomyocyte apoptosis by activating GCGR. | patsnap.com |

| Cardiovascular Function | ob/ob Mice & Non-Human Primates | Blunts dapagliflozin-induced improvement in coronary flow velocity reserve. | nih.gov |

| Glucagon Signaling Pathway | Japanese Flounder Hepatocytes | Inhibits glucagon-induced gene expression and glucose production. | mdpi.com |

Translational Research from Academic Discoveries

The journey of adomeglivant from a laboratory compound to a clinical candidate is an example of translational research, the process of turning basic scientific discoveries into interventions that improve human health. cam.ac.ukremdavis.commonash.edu This pathway often bridges the gap between discoveries made in academic or industrial labs and their practical application in a clinical setting. remdavis.comnih.gov

The development of glucagon receptor antagonists was built on decades of academic research that established hyperglucagonemia as a key contributor to the hyperglycemia seen in type 2 diabetes. researchgate.netfrontiersin.orgmdpi.com This foundational knowledge spurred pharmaceutical companies, including Eli Lilly, to search for small molecules that could block the glucagon receptor. patsnap.comresearchgate.net Adomeglivant (LY2409021) was identified as a potent and selective antagonist through these drug discovery efforts. ncats.ioresearchgate.net

The successful preclinical proof-of-concept studies, which were based on academic principles of glucagon biology, provided the necessary validation to move adomeglivant into human testing. vulcanchem.comnih.gov The compound progressed through Phase I and into Phase II clinical trials to evaluate its safety and efficacy in patients with type 2 diabetes. ncats.iovulcanchem.comnih.govdrugbank.com This progression from a chemical entity to a clinical investigational drug embodies the core principle of translational research: applying fundamental biological insights to develop potential new medicines. cam.ac.ukremdavis.com Although the development of adomeglivant was ultimately discontinued, the process demonstrated the viability of translating the concept of glucagon receptor antagonism from the laboratory to human clinical studies. ncats.iovulcanchem.com

Future Directions in Glucagon Receptor Antagonist Research Initiated by Adomeglivant Studies

The clinical development program for adomeglivant, while not leading to a marketed drug, has provided invaluable lessons that continue to shape the future of glucagon receptor antagonist research. vulcanchem.com The studies confirmed the proof-of-concept in humans that blocking the glucagon receptor can substantially lower both fasting and post-meal glucose levels in patients with type 2 diabetes with a low risk of hypoglycemia. ncats.iovulcanchem.comnih.gov

However, the trials also highlighted a key challenge for this class of drugs: a potential for liver-related side effects, specifically reversible increases in aminotransferase levels. ncats.iovulcanchem.com This finding has made liver safety a primary focus in the development of all subsequent glucagon receptor antagonists. The experience with adomeglivant underscored the critical importance of identifying a therapeutic window that balances glycemic efficacy with an acceptable safety profile. vulcanchem.com

The insights gained from the adomeglivant program have spurred innovation and shifted research toward new strategies for targeting the glucagon pathway. These include the development of different types of molecules, such as monoclonal antibodies and antisense oligonucleotides, which inhibit the glucagon receptor or its production through different mechanisms and may offer an improved benefit/risk profile. nih.gov Furthermore, the learnings have influenced the development of multi-receptor agonists (e.g., dual GLP-1/GIP or triple GLP-1/GIP/glucagon receptor agonists), where modulating glucagon signaling is part of a broader, more balanced metabolic effect. researchgate.nete-enm.org Therefore, the research initiated by adomeglivant has been instrumental in refining the therapeutic strategy, pushing the field toward safer and potentially more effective ways to harness the benefits of modulating glucagon action for the treatment of metabolic diseases. vulcanchem.comnih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for establishing the mechanism of action of Adomeglivant, (±)- in glucagon receptor antagonism?

- Answer : Begin with receptor binding assays (e.g., radioligand displacement studies) to quantify affinity (Ki) and selectivity. Pair this with functional assays (e.g., cAMP inhibition in HEK293 cells expressing human glucagon receptors) to confirm antagonism. Validate results using molecular docking simulations to map interactions between Adomeglivant’s stereoisomers and receptor active sites .

Q. How should researchers select assays to evaluate the pharmacokinetic (PK) profile of Adomeglivant, (±)- in preclinical models?

- Answer : Use LC-MS/MS for quantifying plasma/tissue concentrations due to its sensitivity for low-abundance compounds. Prioritize assays that measure:

- Half-life (t1/2) : Critical for dosing frequency.

- Bioavailability : Compare oral vs. intravenous administration.

- Tissue distribution : Focus on liver and pancreas, given glucagon’s metabolic role .

Q. What experimental design principles apply to initial in vivo efficacy studies of Adomeglivant, (±)-?

- Answer : Use diet-induced obesity (DIO) rodent models to mimic metabolic dysregulation. Key parameters:

- Dose-response curves : Test 3–5 doses to identify EC50.

- Control groups : Include vehicle and positive controls (e.g., existing glucagon receptor antagonists).

- Endpoint selection : Glucose tolerance tests, hepatic glucose production, and insulin sensitivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for Adomeglivant, (±)-?

- Answer : Conduct mechanistic deconvolution :

Assess protein binding (e.g., plasma protein binding assays) to determine free drug availability.

Evaluate metabolic stability (e.g., liver microsomal assays) to identify rapid clearance.

Use knockout models (e.g., tissue-specific glucagon receptor KO) to isolate target vs. off-target effects .

Q. What strategies are recommended for isolating and characterizing the individual enantiomers of Adomeglivant, (±)-?

- Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phase optimization.

- Enantiomer-specific activity : Test each enantiomer in receptor binding and functional assays.

- Crystallography : Resolve 3D structures of enantiomer-receptor complexes to explain stereochemical selectivity .

Q. How should researchers design studies to assess long-term safety and toxicity of Adomeglivant, (±)-?

- Answer :

- Chronic dosing studies : 6–12 months in rodents, monitoring weight, organ histopathology, and biochemical markers (e.g., ALT, creatinine).

- Off-target profiling : Screen against 50+ GPCRs, kinases, and ion channels.

- Carcinogenicity : Use transgenic models (e.g., rasH2 mice) for accelerated assessment .

Q. What statistical approaches are critical for analyzing dose-dependent synergistic effects of Adomeglivant, (±)- with other antidiabetic agents?

- Answer : Apply response surface methodology (RSM) or Bliss independence analysis to quantify synergy. Include:

- Combinatorial dosing : Test 3×3 dose matrices (Adomeglivant + metformin/GLP-1 agonists).

- Model validation : Use Akaike Information Criterion (AIC) to compare synergy models .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.